molecular formula C12H14N2O2 B3166954 N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 91567-01-0

N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B3166954
CAS RN: 91567-01-0
M. Wt: 218.25 g/mol
InChI Key: WGDWRORWDHTNBZ-UHFFFAOYSA-N
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Description

“N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a chemical compound with the CAS Number: 91567-01-0. It has a molecular weight of 218.26 . The IUPAC name for this compound is N-methyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14N2O2/c1-13-12(16)9-7-11(15)14(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 218.26 .

Mechanism of Action

N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide acts as a potent inhibitor of dopamine and norepinephrine transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been shown to improve cognitive function and attention, which is why this compound is commonly used to treat ADHD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well documented. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved cognitive function and attention. It has also been shown to have an impact on the cardiovascular system, with effects on blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, with a large body of literature available on its effects. However, there are also limitations to its use. It can be toxic at high doses and may have side effects on the cardiovascular system.

Future Directions

There are several future directions for research on N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and depression. Another area of interest is the development of new and more potent inhibitors of dopamine and norepinephrine transporters. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body.

Scientific Research Applications

N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a significant impact on the central nervous system, with effects on dopamine and norepinephrine transporters. These effects have led to its use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-13-12(16)9-7-11(15)14(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDWRORWDHTNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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